3-Bromo-2-fluoro-6-methoxybenzene-1-sulfonyl chloride
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Overview
Description
3-Bromo-2-fluoro-6-methoxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H5BrClFO3S and a molecular weight of 303.54 g/mol . This compound is characterized by the presence of bromine, fluorine, methoxy, and sulfonyl chloride functional groups attached to a benzene ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
Similar compounds, such as sulfonamides, have been used as antibacterial drugs for decades . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .
Mode of Action
It’s worth noting that similar compounds, such as 3-bromo-n-(3-fluorophenyl)benzenesulfonamide, are synthesized by the amidation reaction .
Result of Action
Similar compounds have shown a wide range of biological applications in medicine and as pesticides .
Preparation Methods
The synthesis of 3-Bromo-2-fluoro-6-methoxybenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 2-fluoro-6-methoxybenzenesulfonyl chloride using bromine in the presence of a catalyst such as iron(III) bromide . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Bromo-2-fluoro-6-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and catalysts like palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-2-fluoro-6-methoxybenzene-1-sulfonyl chloride is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Medicine: It serves as a building block in the synthesis of potential drug candidates and bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-Bromo-2-fluoro-6-methoxybenzene-1-sulfonyl chloride can be compared with other similar compounds, such as:
3-Bromo-6-fluoro-2-methoxybenzene-1-sulfonyl chloride: Similar in structure but with different positions of the substituents, leading to variations in reactivity and applications.
6-Bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride:
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts unique reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-bromo-2-fluoro-6-methoxybenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO3S/c1-13-5-3-2-4(8)6(10)7(5)14(9,11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTYQIGJCYUEGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225147-18-0 |
Source
|
Record name | 3-bromo-2-fluoro-6-methoxybenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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